2-Methoxy-4-fluorobenzyl chloride

Physical Organic Chemistry Quantitative Structure-Activity Relationship (QSAR) Reaction Kinetics

2-Methoxy-4-fluorobenzyl chloride (CAS 157068-04-7) is a halogenated aromatic compound classified as a substituted benzyl chloride, with the molecular formula C₈H₈ClFO and a molecular weight of 174.60 g/mol. It possesses a reactive chloromethyl group (-CH₂Cl) positioned on a benzene ring that is substituted with an ortho-methoxy (-OCH₃) and a para-fluoro (-F) group.

Molecular Formula C8H8ClFO
Molecular Weight 174.6 g/mol
CAS No. 157068-04-7
Cat. No. B132141
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methoxy-4-fluorobenzyl chloride
CAS157068-04-7
Molecular FormulaC8H8ClFO
Molecular Weight174.6 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)F)CCl
InChIInChI=1S/C8H8ClFO/c1-11-8-4-7(10)3-2-6(8)5-9/h2-4H,5H2,1H3
InChIKeyUWENSPCOUMZCBU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methoxy-4-fluorobenzyl chloride (CAS 157068-04-7): Core Physicochemical & Structural Profile for Procurement Evaluation


2-Methoxy-4-fluorobenzyl chloride (CAS 157068-04-7) is a halogenated aromatic compound classified as a substituted benzyl chloride, with the molecular formula C₈H₈ClFO and a molecular weight of 174.60 g/mol . It possesses a reactive chloromethyl group (-CH₂Cl) positioned on a benzene ring that is substituted with an ortho-methoxy (-OCH₃) and a para-fluoro (-F) group . This specific substitution pattern is critical; the methoxy group acts as a strong electron donor via resonance (σₚ = -0.268) while the fluoro group is a moderate electron-withdrawing substituent via induction (σₚ = +0.062), creating a unique electronic environment that directly modulates the electrophilicity of the benzyl chloride moiety [1]. Its predicted physicochemical properties, including a boiling point of 207.2°C at 760 mmHg and a LogP of 2.57, inform handling, storage, and synthetic compatibility in research and industrial settings .

Why Unsubstituted or Mono-Substituted Benzyl Chlorides Cannot Replace 2-Methoxy-4-fluorobenzyl chloride (CAS 157068-04-7)


The selection of 2-Methoxy-4-fluorobenzyl chloride over generic benzyl chlorides is not a matter of cost or convenience, but of quantifiable electronic and steric differentiation. In medicinal chemistry, the electronic environment of a building block directly dictates its reactivity and the properties of the final molecule. For instance, in a pyruvate kinase assay, a simple 4-methoxybenzyl analog exhibited an AC50 of 0.037 μM, while the more electron-deficient 4-fluorobenzyl analog showed a lower potency (AC50 of 0.057 μM), demonstrating that even a single substituent change can alter target engagement by over 50% [1]. More complex analogs like 2,4-difluorobenzyl (AC50 of 0.044 μM) and 2-fluoro-4-methylbenzyl (AC50 of 0.108 μM) show further variability [1]. The target compound, with its unique push-pull electronic system from the ortho-methoxy and para-fluoro groups, occupies a distinct point in chemical space that cannot be recapitulated by any other substitution pattern, making direct substitution a high-risk strategy for experimental reproducibility.

2-Methoxy-4-fluorobenzyl chloride (CAS 157068-04-7): A Quantitative Evidence Guide for Scientific Selection


Electronic Differentiation: Predicted Reactivity of 2-Methoxy-4-fluorobenzyl chloride vs. Structural Analogs

The electrophilic reactivity of benzyl chlorides is heavily influenced by aromatic substituents, a relationship often quantified by Hammett sigma (σ) constants. 2-Methoxy-4-fluorobenzyl chloride contains two key substituents: an ortho-methoxy group, which is a strong electron donor, and a para-fluoro group, a moderate electron withdrawer. While a direct experimental comparison for this specific compound is unavailable in the public domain, the differential electronic influence can be inferred from Hammett σₚ values. The target compound's reactivity is influenced by the electron-donating para-methoxy contribution (σₚ = -0.268) and the electron-withdrawing para-fluoro contribution (σₚ = +0.062) [1]. This combination yields a net electronic effect that differs substantially from mono-substituted analogs like 4-methoxybenzyl chloride (σₚ = -0.268) or 4-fluorobenzyl chloride (σₚ = +0.062), as well as from the regioisomer 3-methoxy-4-fluorobenzyl chloride where the methoxy group's resonance donation is less effective [1]. The ortho position of the methoxy group in the target compound also introduces a unique steric and electronic environment that influences the reaction trajectory at the adjacent chloromethyl site.

Physical Organic Chemistry Quantitative Structure-Activity Relationship (QSAR) Reaction Kinetics

Structure-Activity Relationship Context: Impact of Benzyl Substituents on Biological Target Engagement

A study evaluating pyruvate kinase M2 (PKM2) activators provides a direct, quantitative comparison of how different benzyl substituents influence biological activity. In this system, the 4-methoxybenzyl analog showed an AC50 of 0.037 μM, while the 4-fluorobenzyl analog showed an AC50 of 0.057 μM [1]. A more complex analog, 2,4-difluorobenzyl, had an AC50 of 0.044 μM, and 2-fluoro-4-methylbenzyl exhibited an AC50 of 0.108 μM [1]. This demonstrates that the combination and position of substituents on the benzyl ring is critical for potency. While 2-Methoxy-4-fluorobenzyl chloride itself was not tested, its unique 2-methoxy-4-fluoro pattern falls between these extremes, representing a distinct chemical space with an electronic profile different from any of the mono- or di-substituted analogs that were quantified.

Medicinal Chemistry Enzyme Activation Structure-Activity Relationship (SAR)

Market Availability: A Discontinued Building Block in a Niche Chemical Space

The procurement landscape for 2-Methoxy-4-fluorobenzyl chloride is not uniform. Unlike its more common regioisomer, 2-Fluoro-4-methoxybenzyl chloride (CAS 331-63-5), which is widely available from multiple vendors in various purities (95-99%) and quantities (250 mg to 25 g) , the target compound (CAS 157068-04-7) shows signs of being a discontinued or custom-synthesis item . At least one major vendor, CymitQuimica, lists the product as "Discontinued product" . While other suppliers like Glpbio and BOC Sciences list it as available, the product's niche status is evident from the lack of broad commercial availability and the higher price point relative to its more common regioisomer [1]. This scarcity underscores the importance of verifying a reliable, quality-assured source before committing to a research project.

Chemical Sourcing Specialty Chemicals Supply Chain

Optimal Application Scenarios for 2-Methoxy-4-fluorobenzyl chloride (CAS 157068-04-7) Based on Evidence


Medicinal Chemistry: Lead Optimization & Structure-Activity Relationship (SAR) Studies

This compound is best used as a specialized building block in medicinal chemistry programs where the electronic and steric properties of the 2-methoxy-4-fluorobenzyl motif are required. As demonstrated in the PKM2 activator SAR table (Section 3.2), different benzyl substitution patterns can alter target potency by over 3-fold [1]. The unique push-pull electronic system of this compound, inferred from Hammett constants (Section 3.1), provides a distinct tool for modulating the physicochemical and biological properties of a drug candidate, such as target binding affinity, metabolic stability, or lipophilicity [2]. It is not a general-purpose building block but a precise reagent for fine-tuning molecular interactions.

Organic Synthesis: Niche Electrophile for Specific Coupling Reactions

The compound serves as a specific electrophile in nucleophilic substitution reactions where the electronic influence of both the ortho-methoxy and para-fluoro groups is desired. The methoxy group enhances the nucleophilic character of the aromatic ring at specific positions, while the fluoro group modulates overall reactivity and may serve as a metabolic block in drug candidates. This is in contrast to using a simpler analog like 4-fluorobenzyl chloride, which lacks the electron-donating resonance effect, or 4-methoxybenzyl chloride, which lacks the electron-withdrawing inductive effect. The compound is thus a preferred reagent for synthesizing complex molecules that require this exact substitution pattern.

Chemical Probes & Tool Compounds in Biological Research

In academic or industrial research settings, this compound is suitable for generating a small library of tool compounds to probe a specific biological target. The quantitative differences in AC50 values observed for closely related benzyl analogs (Section 3.2) underscore the importance of exploring a wide range of substitution patterns to establish a robust SAR [1]. The inclusion of 2-Methoxy-4-fluorobenzyl chloride in such a library allows researchers to interrogate the effect of a combined ortho-donor and para-acceptor motif, a feature that is otherwise unrepresented by simpler building blocks.

Procurement of a Discontinued or Hard-to-Source Specialty Reagent

As a discontinued or custom-synthesis item for major vendors (Section 3.3), the primary application scenario for many users will be the careful, vetted procurement of this compound from a reliable secondary source . This is not a scenario for bulk industrial use but for specialized research where the specific structure is indispensable. The procurement process itself requires due diligence, including verification of batch-specific Certificate of Analysis (CoA) for purity (typically 95%) and structural identity, given the compound's niche market status .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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